Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical applications . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate, also known as Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate, is a compound with significant biological potential It’s worth noting that 2-aminothiazoles, a class of compounds to which our compound belongs, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that 2-aminothiazoles interact with their targets, leading to various biological activities . For instance, some 2-aminothiazole derivatives have shown significant antibacterial and antifungal potential .
Biochemical Pathways
2-aminothiazoles are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazoles in water, alcohol, and ether may influence the bioavailability of this compound.
Result of Action
2-aminothiazoles have been associated with a range of biological activities, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .
Action Environment
The solubility of thiazoles in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on thiazole derivatives have shown that they can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate at different dosages in animal models have not been reported yet. Thiazole derivatives have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate typically involves the reaction of 3-fluoroaniline with ethyl 2-bromo-2-thiazoline-4-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .
Scientific Research Applications
Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate
- Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
- Ethyl 2-amino-4-(4-methylphenyl)thiazole-5-carboxylate
Uniqueness
Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its biological activity and chemical reactivity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUDHEPVYUBFST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650417 |
Source
|
Record name | Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-78-9 |
Source
|
Record name | Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.